2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide

Vue d'ensemble

Description

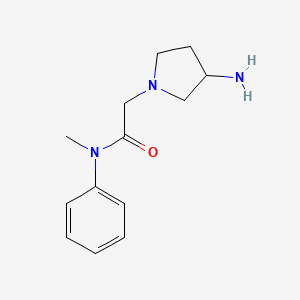

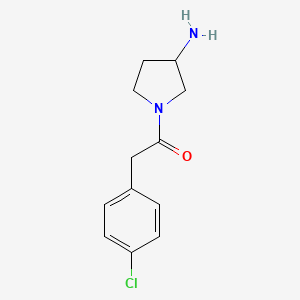

The compound “2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to an acetamide group, which consists of a carbonyl (C=O) group and an amine (NH2) group . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a methyl group (CH3) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would provide a cyclic structure, while the acetamide group would introduce polarity due to the presence of the carbonyl group . The phenyl and methyl groups would provide additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could influence its solubility in different solvents.Applications De Recherche Scientifique

Muscarinic M3 Receptor Antagonism

A study designed and synthesized a series of compounds based on the structure of a prototype muscarinic M3 receptor selective antagonist. This research aimed to develop potent, long-acting, orally active M3 antagonists for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The study highlighted the importance of these compounds in achieving selectivity for M3 over M2 receptors, which is desirable for clinical situations requiring such specificity (Mitsuya et al., 2000).

Synthesis of N-Phenylacetamide Derivatives

Efforts have been made to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives. These compounds were characterized by NMR and mass analyses, indicating the versatility of these chemical frameworks in drug development and other scientific applications (Srivani et al., 2018).

T-Type Calcium Channel Blocker Development

The discovery and pharmacological characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers underscore their potential as drug candidates for treating generalized epilepsies. This study demonstrates the importance of solubility, brain penetration, and the absence of negative effects in Ames test for the development of clinical candidates (Bezençon et al., 2017).

Anticonvulsant Activity Evaluation

Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has identified compounds with significant anticonvulsant activity. These findings highlight the therapeutic potential of these derivatives in managing convulsive disorders, with specific compounds demonstrating high efficacy (Soyer et al., 2004).

Enantioselective Synthesis of GABA Derivatives

An enantioselective synthesis approach for γ-aminobutyric acid derivatives and related compounds shows the chemical versatility and potential pharmaceutical applications of these substances. The development of (R)-phenotropil, a compound with potential cognitive-enhancing properties, exemplifies the application of such synthetic strategies (Reznikov et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing.

Orientations Futures

Propriétés

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)10-16-8-7-11(14)9-16/h2-6,11H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCJMHIAQWFFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)

![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)

![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)

![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)